[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone
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Overview
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that features a benzothiadiazole moiety linked to a piperazine ring, which is further connected to a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps. One common approach starts with the preparation of the benzothiadiazole core, followed by the introduction of the sulfonyl group. The piperazine ring is then attached, and finally, the dimethoxyphenyl group is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety can engage in π-π interactions, while the piperazine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone: This compound shares the benzothiadiazole and piperazine moieties but differs in the attached phenyl group.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound features a benzothiadiazole core with different substituents, highlighting the versatility of the benzothiadiazole scaffold.
Uniqueness
The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H20N4O5S2 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-15-7-6-13(12-16(15)28-2)19(24)22-8-10-23(11-9-22)30(25,26)17-5-3-4-14-18(17)21-29-20-14/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
IOVGQJLNTPJIHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC |
Origin of Product |
United States |
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